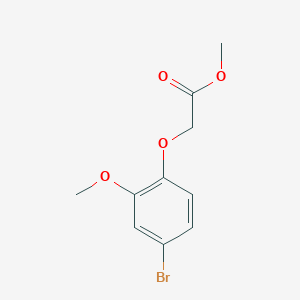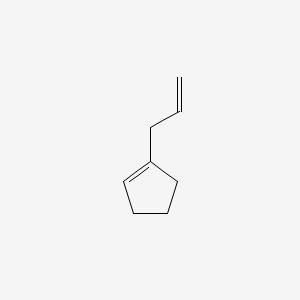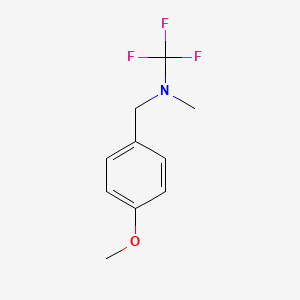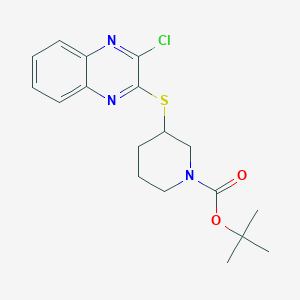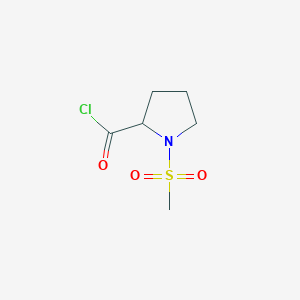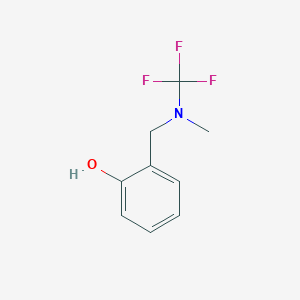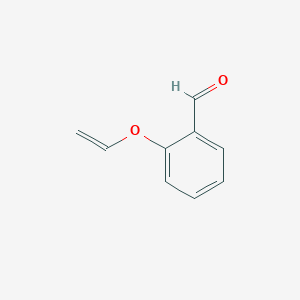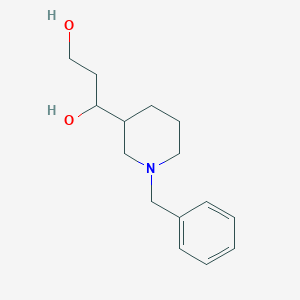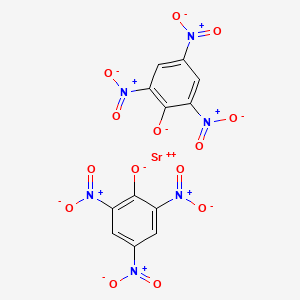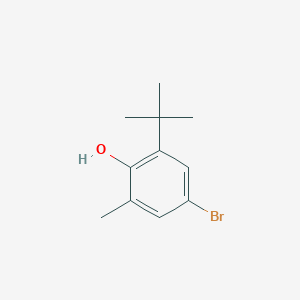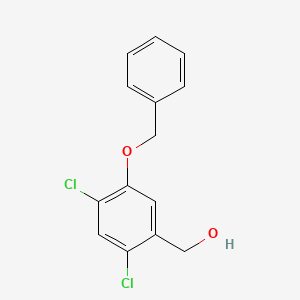
5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 2-position and a pyrimidine ring substituted with a cyclopropyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrimidine Ring: The brominated pyridine is then reacted with a suitable cyclopropyl-substituted pyrimidine precursor under conditions that promote cyclization. This can involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Amination: The final step involves the introduction of an amine group at the 2-position of the pyrimidine ring. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially converting them to piperidine or dihydropyrimidine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Piperidine derivatives, dihydropyrimidine derivatives.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Receptor Binding: Studied for its binding affinity to various biological receptors, including G-protein coupled receptors (GPCRs).
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival.
GPCRs: Modulation of GPCR activity, affecting various physiological processes such as neurotransmission and immune response.
類似化合物との比較
2-Bromopyridine: Shares the brominated pyridine core but lacks the pyrimidine and cyclopropyl groups.
4-Cyclopropylpyrimidine: Contains the cyclopropyl-substituted pyrimidine ring but lacks the brominated pyridine moiety.
5-(2-Chloropyridin-4-yl)-4-cyclopropylpyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
Structural Features: The combination of a brominated pyridine ring and a cyclopropyl-substituted pyrimidine ring makes this compound unique, providing distinct chemical reactivity and biological activity.
Reactivity: The presence of the bromine atom allows for versatile substitution reactions, enabling the synthesis of a wide range of derivatives.
Biological Activity: The specific arrangement of functional groups contributes to its potential as a multi-target compound in medicinal chemistry.
This detailed article provides a comprehensive overview of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11BrN4 |
|---|---|
分子量 |
291.15 g/mol |
IUPAC名 |
5-(2-bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11BrN4/c13-10-5-8(3-4-15-10)9-6-16-12(14)17-11(9)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) |
InChIキー |
IODHBHAJJQWZBG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NC=C2C3=CC(=NC=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
